1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea
Description
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Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O5S/c1-21-13-6-11(18)12(7-14(13)22(2)28(21,24)25)20-17(23)19-8-10-3-4-15-16(5-10)27-9-26-15/h3-7H,8-9H2,1-2H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZOBJZESWEQPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)NC(=O)NCC3=CC4=C(C=C3)OCO4)F)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea is a compound with a complex structure that has drawn attention for its potential biological activities. This article aims to explore the various biological activities associated with this compound, supported by data tables and relevant research findings.
The molecular formula of the compound is , with a molecular weight of 408.4 g/mol. The structure features a benzo[d][1,3]dioxole moiety and a thiadiazole derivative, which are known for their diverse biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its pharmacological effects. Below are the key areas of activity:
Antimicrobial Activity
Research indicates that derivatives of the benzo[d][1,3]dioxole structure exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains due to its ability to inhibit specific enzymes involved in bacterial cell wall synthesis.
Table 1: Antimicrobial Activity Against Selected Bacterial Strains
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 18 | 100 |
| Pseudomonas aeruginosa | 20 | 100 |
Anti-inflammatory Effects
In vitro studies have demonstrated that the compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.
Case Study: Inhibition of Cytokine Production
A study conducted on macrophage cell lines showed that treatment with the compound at varying concentrations led to a dose-dependent reduction in cytokine levels.
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have been evaluated in several cancer cell lines. Notably, it has shown promise in inducing apoptosis in cancer cells through the activation of caspase pathways.
Table 2: Cytotoxicity Data on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
| A549 (Lung Cancer) | 10.0 |
The proposed mechanism involves the inhibition of specific enzymes related to cell proliferation and survival pathways. The presence of fluorine and sulfur atoms in its structure may enhance its interaction with biological targets.
Preparation Methods
Chiral Reduction of 3,4-Methylenedioxyphenyl Acetone
The benzodioxolemethylamine subunit originates from 3,4-methylenedioxyphenyl acetone. A stereoselective reduction of the ketone to the corresponding (S)-alcohol is achieved using biocatalytic agents or chemical reductants like sodium borohydride with chiral ligands. This step establishes the desired stereochemistry early in the synthesis, ensuring enantiomeric purity for downstream reactions.
Conversion of Alcohol to Amine
The alcohol intermediate undergoes Mitsunobu reaction with phthalimide to introduce a protected amine group. Subsequent deprotection via hydrazine yields Benzo[d]dioxol-5-ylmethylamine. Alternative routes involve bromination of the alcohol followed by nucleophilic substitution with ammonia.
Synthesis of 6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c]thiadiazol-5-amine
Thiadiazole Ring Formation
The benzothiadiazole core is constructed via cyclization of a thiosemicarbazide derivative. Starting with 2-fluoro-4-methylbenzenamine, reaction with thiosemicarbazide in polyphosphoric acid induces cyclization to form the 1,3,4-thiadiazole ring. The methyl groups at positions 1 and 3 are introduced via alkylation using methyl iodide under basic conditions.
Oxidation to Sulfone
The thiadiazole sulfide is oxidized to the sulfone using hydrogen peroxide in acetic acid, yielding the 2,2-dioxido derivative. This step ensures stability and modulates electronic properties critical for biological activity.
Urea Linkage Formation
Isocyanate-Mediated Coupling
Benzo[d]dioxol-5-ylmethylamine is treated with triphosgene (a safer phosgene equivalent) to generate the corresponding isocyanate. Subsequent reaction with the benzothiadiazole amine forms the urea bond. This method offers high yields and minimizes side reactions.
Carbonyldiimidazole (CDI) Activation
Alternatively, carbonyldiimidazole activates one amine as an imidazole carbamate, which reacts with the second amine to form the urea. This approach avoids handling toxic isocyanates and is suitable for sensitive substrates.
Optimization and Analytical Validation
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Benzodioxole reduction | NaBH4, (S)-BINOL ligand, THF, 0°C | 92 | 99.5 |
| Thiadiazole cyclization | Thiosemicarbazide, PPA, 120°C | 85 | 98.2 |
| Sulfone oxidation | H2O2, AcOH, 60°C | 88 | 99.0 |
| Urea formation | Triphosgene, DCM, Et3N | 78 | 97.8 |
Spectroscopic Characterization
- 1H NMR (400 MHz, DMSO-d6): δ 7.45 (s, 1H, NH), 6.85–6.75 (m, 3H, aromatic), 4.25 (s, 2H, CH2), 3.10 (s, 6H, N(CH3)2).
- MS (ESI) : m/z 489.1 [M+H]+.
Challenges and Mitigation Strategies
Steric Hindrance in Urea Formation
Bulky substituents on both amines necessitate elevated temperatures (80–100°C) and prolonged reaction times (24–48 hours) to achieve complete conversion. Microwave-assisted synthesis reduces time to 2–4 hours.
Sulfone Stability
The sulfone group is prone to reduction under acidic conditions. Neutral pH and inert atmospheres are maintained during all steps involving the benzothiadiazole subunit.
Q & A
Q. What are the standard synthetic routes for this compound, and what reagents are critical for its urea linkage formation?
The compound is synthesized via multi-step routes, typically involving:
- Step 1 : Preparation of the benzo[d][1,3]dioxole moiety through cyclization of catechol derivatives with formaldehyde .
- Step 2 : Synthesis of the substituted benzo[c][1,2,5]thiadiazole ring, often via condensation of thioamide precursors .
- Step 3 : Coupling the two moieties using carbodiimides (e.g., EDC or DCC) to form the urea linkage. Potassium carbonate is frequently used as a base to deprotonate intermediates . Key reagents : Carbodiimides for coupling, K₂CO₃ for base catalysis.
Q. Which spectroscopic methods are essential for characterizing this compound, and what spectral markers distinguish its functional groups?
- IR spectroscopy : The urea carbonyl (C=O) stretch appears at ~1640–1680 cm⁻¹, while the sulfone (S=O) in the thiadiazole ring absorbs at ~1150–1300 cm⁻¹ .
- NMR : The benzo[d][1,3]dioxole methylene protons resonate at δ 5.9–6.1 ppm (¹H), and the urea NH protons appear as broad singlets at δ 8.5–9.5 ppm .
- Mass spectrometry : High-resolution MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of the dioxole or thiadiazole groups) .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Antimicrobial screening : Use broth microdilution assays (e.g., MIC determination against S. aureus or E. coli) .
- Enzyme inhibition : Test against acetylcholinesterase or kinase targets via fluorometric or colorimetric assays (e.g., Ellman’s method) .
- Cytotoxicity : MTT or resazurin assays on cancer cell lines (e.g., HeLa or MCF-7) .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis or predict biological targets?
- Reaction optimization : Density Functional Theory (DFT) calculates transition-state energies to identify rate-limiting steps (e.g., urea bond formation) .
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to enzymes (e.g., kinases) or receptors, guiding SAR studies .
- ADMET prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability .
Q. How do crystallographic techniques resolve contradictions in structural data from NMR or MS?
- Single-crystal X-ray diffraction : SHELXL refines bond lengths and angles, resolving ambiguities in tautomeric forms or stereochemistry. For example, the sulfone group’s geometry (tetrahedral vs. planar) can be confirmed .
- Mercury software : Visualizes hydrogen-bonding networks (graph set analysis) and packing motifs affecting solubility .
Q. What strategies improve selectivity against off-target biological pathways?
- Isosteric replacement : Substitute the dioxole methyl group with halogens (e.g., Cl, F) to modulate steric effects .
- Proteome-wide profiling : Use kinome-wide screening or thermal shift assays to identify off-target interactions .
- Metabolite scavenging : Co-administer glutathione or N-acetylcysteine to mitigate reactive metabolite formation .
Q. How can synthetic routes be adapted to handle air- or moisture-sensitive intermediates?
- Schlenk techniques : Protect thiadiazole sulfone groups from hydrolysis by maintaining inert atmospheres .
- Flow chemistry : Continuous-flow reactors minimize exposure to ambient conditions during coupling steps .
- Stabilizing agents : Add molecular sieves or chelators (e.g., EDTA) to sequester trace metals that degrade intermediates .
Data Analysis and Contradictions
Q. How should researchers address discrepancies in biological activity data across studies?
- Assay standardization : Normalize results using reference compounds (e.g., doxorubicin for cytotoxicity) .
- Batch-effect correction : Apply statistical models (e.g., ANOVA with post-hoc tests) to account for variability in cell passage numbers or reagent lots .
Q. What advanced NMR techniques resolve overlapping signals in crowded spectra?
- 2D NMR : HSQC and HMBC correlate ¹H-¹³C signals, clarifying assignments for aromatic protons near the urea group .
- Dynamic NMR : Variable-temperature experiments distinguish rotamers or conformational exchange processes .
Structural and Mechanistic Insights
Q. Which hydrogen-bonding motifs govern its crystal packing, and how do they affect solubility?
Q. What is the role of the sulfone group in stabilizing the thiadiazole ring under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
